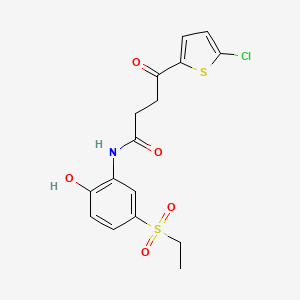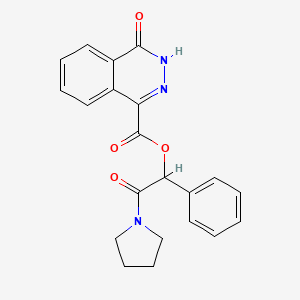
4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound is also known as a potent inhibitor of the enzyme known as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids in the body.
Mecanismo De Acción
The mechanism of action of 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide involves the inhibition of FAAH by binding to its active site. This leads to an increase in the levels of endocannabinoids such as anandamide and 2-AG, which can activate cannabinoid receptors in the body and produce various physiological effects. The compound has been shown to be highly selective for FAAH and does not affect other enzymes involved in endocannabinoid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of FAAH and the subsequent increase in endocannabinoid levels. These effects include analgesia, anti-inflammatory, anxiolytic, and neuroprotective effects. The compound has also been shown to have potential applications in the treatment of various diseases such as pain, inflammation, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide is its high selectivity and potency for FAAH inhibition. This makes it a useful tool for studying the physiological effects of endocannabinoids and their potential therapeutic applications. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide. One potential direction is the development of more potent and selective FAAH inhibitors based on the structure of this compound. Another direction is the investigation of the physiological effects of endocannabinoids and their potential therapeutic applications in various diseases. Additionally, the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases should be explored. Finally, more research is needed to understand the long-term effects and safety of FAAH inhibition with this compound and other similar compounds.
Métodos De Síntesis
The synthesis of 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide involves the reaction between 5-chlorothiophene-2-carboxylic acid and 4-(2-hydroxy-5-ethylsulfonylphenyl)-4-oxobutanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
The primary scientific research application of 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide is as a selective and potent inhibitor of FAAH. FAAH is an enzyme that is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. Inhibition of FAAH leads to an increase in the levels of these endocannabinoids, which can have various physiological effects such as analgesia, anti-inflammatory, and anxiolytic effects. Therefore, this compound has potential applications in the treatment of various diseases such as pain, inflammation, anxiety, and depression.
Propiedades
IUPAC Name |
4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S2/c1-2-25(22,23)10-3-4-12(19)11(9-10)18-16(21)8-5-13(20)14-6-7-15(17)24-14/h3-4,6-7,9,19H,2,5,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSKFYLVDKMODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)CCC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550292.png)
![[2-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550297.png)
![[2-oxo-2-(2,4,5-trimethylphenyl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550305.png)
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550314.png)
![[1-Oxo-1-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-2-yl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7550337.png)
![N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B7550344.png)
![2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7550358.png)
![2-[4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7550371.png)
![2-(4-ethylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7550379.png)
![3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7550385.png)
![1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B7550399.png)
![N-[1-[4-(azepane-1-carbonyl)piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B7550402.png)
![4-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7550410.png)
